molecular formula C20H19N3O2 B2528404 2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 887887-30-1

2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2528404
CAS No.: 887887-30-1
M. Wt: 333.391
InChI Key: TYDSYIXXECKJBC-UHFFFAOYSA-N
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Description

2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule developed for scientific research. It features a 1,3,4-oxadiazole heterocyclic core, a scaffold recognized for its metabolic stability and diverse pharmacological potential . The molecule is substituted with a tetrahydronaphthalenyl group and a 2-methylbenzamide moiety, structural features associated with bioactive properties. Compounds containing the 1,3,4-oxadiazole nucleus have demonstrated significant biological activities in scientific studies. Research on similar oxadiazole derivatives has revealed potent antimicrobial effects, particularly against Staphylococcus aureus strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action for this class of compounds can be multifaceted; some N-(1,3,4-oxadiazol-2-yl)benzamides function as multitargeting antibacterial agents, potentially affecting processes like menaquinone biosynthesis, bacterial membrane depolarization, and siderophore biosynthesis . Furthermore, the 1,3,4-oxadiazole ring is known to participate in hydrogen-bonding interactions, acting as a bioisostere for amides and esters, which can enhance binding to biological targets . Beyond antimicrobial applications, the 1,3,4-oxadiazole scaffold is under investigation in other therapeutic areas, including anticancer research, where derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in malignant cells . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound for in vitro studies to explore its specific mechanism of action, efficacy, and potential applications in developing new therapeutic agents.

Properties

IUPAC Name

2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-13-6-2-5-9-17(13)18(24)21-20-23-22-19(25-20)16-11-10-14-7-3-4-8-15(14)12-16/h2,5-6,9-12H,3-4,7-8H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDSYIXXECKJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Tetrahydronaphthalenyl Group: The tetrahydronaphthalenyl group can be introduced via a Friedel-Crafts alkylation reaction using tetrahydronaphthalene and an appropriate electrophile.

    Formation of the Benzamide Group: The benzamide group can be formed by reacting the oxadiazole derivative with benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalenyl group, leading to the formation of naphthalene derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamide group, where the amide hydrogen can be replaced by various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Major Products

    Oxidation: Naphthalene derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, Br) often result in lower yields due to increased reaction complexity .
  • Chloro and methyl substituents offer optimal yields (45–57%) and high purity (>95%) .
Physicochemical Properties
  • Molecular Weight : Ranges from 355.3 (4-chlorobenzamide, 15) to 458.6 (thiophene-sulfonyl analog) .
  • Purity : Most analogs exceed 95% HPLC purity, critical for pharmacological applications .
Antimicrobial Activity

Oxadiazole derivatives with tetralin cores exhibit notable activity against Staphylococcus aureus:

Compound Name (Substituent) MIC (µg/mL) vs. MRSA Mechanism Notes
OZE-I (cyclopropanecarboxamide) 8–16 Disrupts biofilm formation
OZE-II (sulfonyl-benzamide) 32–64 Targets cell-wall synthesis
4-Chlorobenzamide (15) N/A Potential Ca²⁺/calmodulin inhibition

Insights :

  • Benzamide derivatives (e.g., OZE-II) show moderate activity, while non-benzamide analogs (e.g., OZE-I) are more potent, suggesting the amide group’s role in target specificity .
Anticancer Activity

In A549 and C6 cancer cell lines:

Compound Name (Substituent) Apoptotic Effect Caspase-3 Activation
Thiophene-sulfonyl analog (9) > Cisplatin Moderate
Methoxybenzothiazol analog (6) High > Cisplatin
  • Substituents like thiophene-sulfonyl enhance mitochondrial membrane depolarization, a key apoptotic pathway .

Mechanistic Insights and Target Specificity

  • Enzyme Inhibition : The tetralin-oxadiazole core inhibits Ca²⁺/calmodulin-dependent enzymes, with chloro and methyl substituents optimizing binding affinity .
  • Structural Flexibility : Bulkier groups (e.g., isopropoxy) reduce enzymatic inhibition efficiency, while halogens (Cl, F) improve target engagement .

Biological Activity

2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is notable for its structural features which include a benzamide moiety and a tetrahydronaphthalenyl group. The biological activity of this compound has garnered attention due to its potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C20H19N3O2C_{20}H_{19}N_{3}O_{2} with a molecular weight of approximately 333.39 g/mol. Its structure can be represented as follows:

InChI InChI 1S C20H19N3O2 c1 13 6 2 5 9 17 13 18 24 21 20 23 22 19 25 20 16 11 10 14 7 3 4 8 15 14 12 16 h2 5 6 9 12H 3 4 7 8H2 1H3 H 21 23 24 \text{InChI InChI 1S C20H19N3O2 c1 13 6 2 5 9 17 13 18 24 21 20 23 22 19 25 20 16 11 10 14 7 3 4 8 15 14 12 16 h2 5 6 9 12H 3 4 7 8H2 1H3 H 21 23 24 }

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with cell surface receptors or intracellular targets to modulate their activity.
  • Gene Expression Influence : The compound might affect the expression of genes related to various biological processes.

Biological Activity Studies

Research has highlighted various aspects of the biological activity associated with this compound:

Antiproliferative Activity

Studies have indicated that derivatives containing oxadiazole rings exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • IC50 Values : The compound demonstrates selective activity against breast cancer cell lines (e.g., MCF-7), with reported IC50 values indicating potent inhibition of cell growth.

Antioxidative Properties

The antioxidative capacity of oxadiazole derivatives has been explored in vitro:

  • Compounds with similar structures have shown promising results in scavenging free radicals and preventing oxidative damage to cells.

Antimicrobial Activity

Preliminary investigations suggest potential antimicrobial properties:

  • Compounds structurally related to this compound have exhibited activity against Gram-positive and Gram-negative bacteria.

Case Studies

Several studies have investigated the biological implications of oxadiazole derivatives:

  • Study on Anticancer Activity :
    • Researchers synthesized various oxadiazole derivatives and evaluated their anticancer properties.
    • Results indicated that certain substitutions on the oxadiazole ring significantly enhanced antiproliferative activity against specific cancer cell lines.
  • Antioxidant Activity Assessment :
    • A series of experiments were conducted to assess the antioxidative potential using spectroscopic methods.
    • Compounds showed varying degrees of effectiveness in reducing oxidative stress markers in cellular models.

Comparative Analysis

To provide further context on the biological activity of this compound compared to similar compounds:

Compound NameIC50 (µM)Antioxidant ActivityAntimicrobial Activity
This compoundTBDModerateModerate
Benzamide Derivative A3.1HighLow
Benzamide Derivative B5.0ModerateHigh

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